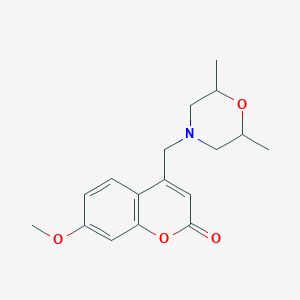
N-エチル-2-(1-ナフチル)アセトアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-ethyl-2-(1-naphthyl)acetamide is a white crystalline compound with a molecular weight of 237.31 g/mol. It is an amide derivative extensively used in scientific research as a chiral derivatizing agent. This compound is known for its unique structural properties, which make it valuable in various chemical reactions and applications.
科学的研究の応用
N-ethyl-2-(1-naphthyl)acetamide is widely used in scientific research due to its versatility:
Chemistry: It serves as a chiral derivatizing agent, aiding in the determination of enantiomeric purity of various compounds.
Biology: The compound is used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
作用機序
Target of Action
N-ethyl-2-(1-naphthyl)acetamide, also known as N-ethyl-2-naphthalen-1-ylacetamide, is primarily targeted by an electron-deficient cationic Cp E-rhodium (III) complex . This complex plays a crucial role in catalyzing the non-oxidative [2+2+2] annulation of N-ethyl-2-(1-naphthyl)acetamide .
Mode of Action
The interaction of N-ethyl-2-(1-naphthyl)acetamide with its target involves the cleavage of adjacent C–H and C–N bonds . This process leads to the formation of densely substituted phenanthrenes . The use of N-ethyl-2-(1-naphthyl)acetamide in place of acetanilide switches the reaction pathway from the oxidative [2+2+2] annulation-lactamization via C–H/C–H cleavage to the non-oxidative [2+2+2] annulation via C–H/C–N cleavage .
Biochemical Pathways
The biochemical pathway affected by N-ethyl-2-(1-naphthyl)acetamide involves the [2+2+2] annulation of three unsaturated compounds . This pathway is a useful method for the synthesis of six-membered carbocycles and heterocycles . The transition-metal-catalyzed [2+2+2] annulation of three alkynes can afford densely substituted benzenes with an atom- and step-economical manner .
Result of Action
The action of N-ethyl-2-(1-naphthyl)acetamide results in the formation of densely substituted phenanthrenes . This is achieved under mild conditions (at 40 °C under air) via the non-oxidative [2+2+2] annulation of N-ethyl-2-(1-naphthyl)acetamide with two alkynoates .
Action Environment
The action of N-ethyl-2-(1-naphthyl)acetamide is influenced by environmental factors such as temperature and air. The non-oxidative [2+2+2] annulation of N-ethyl-2-(1-naphthyl)acetamide with two alkynoates occurs under mild conditions (at 40 °C under air) . These conditions may influence the compound’s action, efficacy, and stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-2-(1-naphthyl)acetamide can be achieved through several methods. One common approach involves the reaction of 1-naphthylamine with ethyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, resulting in the formation of the desired amide compound .
Industrial Production Methods
Industrial production of N-ethyl-2-(1-naphthyl)acetamide often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as recrystallization to ensure the high purity of the final product .
化学反応の分析
Types of Reactions
N-ethyl-2-(1-naphthyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyl acetic acid derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The compound can participate in substitution reactions, where the ethyl group or the naphthyl ring is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include naphthyl acetic acid derivatives, amines, and substituted naphthyl compounds .
類似化合物との比較
Similar Compounds
N-(1-Naphthyl)acetamide: Similar in structure but lacks the ethyl group, leading to different reactivity and applications.
N-ethyl-2-(2-naphthyl)acetamide: An isomer with the naphthyl group in a different position, affecting its chemical properties and uses.
Uniqueness
N-ethyl-2-(1-naphthyl)acetamide is unique due to its specific structural configuration, which imparts distinct chemical reactivity and makes it particularly useful as a chiral derivatizing agent. Its ability to form stable complexes with various molecular targets further enhances its applicability in scientific research.
特性
IUPAC Name |
N-ethyl-2-naphthalen-1-ylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-2-15-14(16)10-12-8-5-7-11-6-3-4-9-13(11)12/h3-9H,2,10H2,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXWOACKMLDZSQC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CC1=CC=CC2=CC=CC=C21 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-[3-(benzyloxy)-2-thienyl]-4-methyl-4H-1,2,4-triazol-3-ylhydrosulfide](/img/structure/B2417168.png)




![6-[(4-Methoxyphenyl)methyl]-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2417177.png)
![7-(4-(2,4-difluorobenzoyl)piperazine-1-carbonyl)-5-ethyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2417178.png)
![N-[2-(3,4-diethoxyphenyl)ethyl]-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2417180.png)
![3-chloro-4-methoxy-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2417181.png)
![5-(7-fluoroquinazolin-4-yl)-2-methyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2417182.png)
![N-(4-acetylphenyl)-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2417184.png)



